1-Methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. This compound features a unique combination of an imidazole ring and a thiophene moiety, making it of interest in medicinal chemistry and materials science. The compound's structure facilitates interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The compound can be synthesized from commercially available precursors, utilizing various organic synthesis techniques. Its unique structural characteristics make it a candidate for diverse applications in scientific research, particularly in drug development and material sciences.
1-Methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide is classified as:
The synthesis of 1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide typically involves several steps:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Common reagents include:
The molecular structure of 1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4O3S2 |
| Molecular Weight | 298.38 g/mol |
| IUPAC Name | 1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide |
| InChI Key | SSMQRBAOHKPVRD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC=C2)OCCO |
The compound exhibits distinct structural features that allow for specific interactions with biological targets, enhancing its potential as a pharmaceutical agent.
1-Methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide largely depends on its application:
The physical properties of 1-methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide include:
Key chemical properties include:
Further studies on its solubility and stability under various conditions would provide insights into its practical applications.
1-Methyl-N-(2-(thiophene-2-sulfonamido)ethyl)-1H-imidazole-4-sulfonamide has several significant applications:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1